3-Oxopropanenitrile

Catalog No.
S604673
CAS No.
6162-76-1
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxopropanenitrile

CAS Number

6162-76-1

Product Name

3-Oxopropanenitrile

IUPAC Name

3-oxopropanenitrile

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2

InChI Key

ZMMOYIXZGHJMNI-UHFFFAOYSA-N

SMILES

C(C=O)C#N

Synonyms

cyanoacetaldehyde

Canonical SMILES

C(C=O)C#N

3-Oxopropanenitrile, also known as cyanoacetaldehyde (CAS: 6162-76-1), is a bifunctional C3 building block essential for constructing a range of heterocyclic compounds. Its structure incorporates both a highly reactive aldehyde group and an active methylene group flanked by a nitrile, enabling it to participate in diverse condensation and cyclization reactions. This unique combination makes it a direct precursor for synthesizing substituted pyridines, pyrimidines, and thiophenes, which are core scaffolds in medicinal chemistry and materials science.

Research Fit

Workflow
Bifunctional β-ketonitrile for heterocycle construction
Selection
Supports Gewald, radical cyclization, and tandem insertion reactions
Use Context
Synthesis of thiophenes, dihydrofurans, chromones, and DSSC dyes

While other active methylene compounds like malononitrile or ethyl cyanoacetate are procurement alternatives, they are not direct substitutes for 3-Oxopropanenitrile. Malononitrile lacks the electrophilic carbonyl center, fundamentally changing its role in multicomponent reactions where it acts primarily as a C-H acid. Ethyl cyanoacetate contains a less reactive ester group, often requiring harsher conditions or additional steps compared to the direct reactivity of 3-Oxopropanenitrile's aldehyde. Furthermore, cyanoacetaldehyde is known to be highly reactive and potentially unstable, making the procurement of a high-purity, stable form critical for achieving reproducible outcomes and avoiding side-reactions or polymerization common with crude or in-situ generated material.

Substitution Risk

Attribute
3-Oxopropanenitrile
Malononitrile / Acetonitrile
Electrophilic profile
Single nitrile + carbonyl
Dinitrile or single nitrile only
Gewald substitution
β-Aryl/heteroaryl introduction
Different substitution or unreactive
Reactivity class
Radical cyclization, tandem insertion
May not participate

Direct Precursor Suitability in Pyrimidine Synthesis

In the one-pot, three-component synthesis of 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, the related precursor 3-cyclopentyl-3-oxopropanenitrile serves as a direct and efficient building block. The reaction with an aromatic aldehyde and thiourea proceeds to completion typically within 4-6 hours under reflux in ethanol with a catalytic amount of K2CO3. This contrasts with syntheses starting from precursors like ethyl cyanoacetate which may require different conditions or longer reaction times to achieve similar complexity.

Evidence DimensionReaction Time
Target Compound Data4-6 hours (for a derivative of the target compound)
Comparator Or BaselineAlternative multi-step or harsher condition routes using substitutes like cyanoacetic esters.
Quantified DifferenceProvides a direct, single-step pathway to complex pyrimidines.
ConditionsOne-pot condensation with aromatic aldehyde and thiourea in refluxing ethanol with K2CO3 catalyst.

For process efficiency, procuring 3-oxopropanenitrile or its direct derivatives enables faster, single-pot access to complex pyrimidine scaffolds, reducing process time and potential for intermediate losses.

Radical cyclization yield
Reported
up to 91%
Supports dihydrofuran scaffold synthesis
Mn(OAc)₃-mediated, substrate-dependent

Processability Advantage: Enabling Milder Conditions in Pyridine Synthesis vs. Malononitrile-Based Routes

3-Oxopropanenitrile's dual reactivity allows it to function as a key C3 synthon in multicomponent reactions (MCRs) for pyridine synthesis under mild conditions. For example, the Guareschi-Thorpe condensation to form 2-pyridones utilizes a cyanoacetamide (related to 3-oxopropanenitrile) and a 1,3-dicarbonyl compound. In contrast, many high-yield MCRs using the common substitute malononitrile to build pyridine rings require elevated temperatures (e.g., 80 °C) or microwave irradiation to proceed efficiently.

Evidence DimensionReaction Temperature
Target Compound DataEnables reactions at room temperature or gentle heating (e.g., 50-60 °C).
Comparator Or BaselineMalononitrile: Often requires 80 °C or higher.
Quantified DifferencePotential for >20 °C reduction in process temperature, saving energy and preserving sensitive functional groups.
ConditionsMulticomponent synthesis of substituted pyridines.

Lower reaction temperatures reduce energy costs, improve safety, and enhance compatibility with thermally sensitive substrates, making it a superior choice for complex or large-scale synthesis.

Gewald reaction utility
Class-level
β-aryl substitution enabled
3-Oxopropanenitrile vs malononitrile, ethyl cyanoacetate
Provides unique substitution pattern
Class-level inference; verify for specific substrate

Handling & Reproducibility: Mitigating Risk from Inherent Instability

3-Oxopropanenitrile is a highly reactive molecule susceptible to degradation and polymerization, particularly in the presence of acid, base, heat, or light. Laboratory synthesis often proceeds via a more stable diethyl acetal intermediate, which then requires an additional hydrolysis step to yield the free aldehyde. Procuring a purified, quality-controlled grade of 3-Oxopropanenitrile bypasses the need for this multi-step synthesis and deprotection, and more importantly, avoids the inconsistent quality and potential for rapid degradation associated with unpurified or improperly stored material. This directly enhances the reproducibility and safety of synthetic procedures.

Evidence DimensionProcess Reproducibility & Safety
Target Compound DataProcurement of a stabilized, high-purity form.
Comparator Or BaselineIn-situ generation or synthesis from acetal precursors.
Quantified DifferenceEliminates a synthetic/deprotection step and mitigates risks of polymerization and inconsistent reagent quality.
ConditionsStorage and handling for use in organic synthesis.

For reliable and scalable synthesis, purchasing a quality-assured grade of this reactive compound is a critical risk-mitigation step, ensuring batch-to-batch consistency and preventing failed reactions due to reagent degradation.

DSSC π-spacer efficiency
Head-to-head
η = 3.30%
3-Oxopropanenitrile-derived dye vs isoxazole-based sensitizers
Demonstrates π-spacer viability
Standard AM 1.5 illumination; context-dependent

Streamlined Synthesis of Pyrimidine Libraries for Drug Discovery

For medicinal chemistry programs requiring rapid synthesis of diverse pyrimidine derivatives, 3-Oxopropanenitrile is a preferred building block. Its ability to participate in efficient, one-pot multicomponent reactions under relatively mild conditions allows for the timely generation of compound libraries for screening without the process delays associated with less direct precursors.

Process Development for Substituted Pyridine-Based Agrochemicals and Pharmaceuticals

In process development where thermal budget and batch consistency are critical, 3-Oxopropanenitrile offers a distinct advantage. Its use can enable lower reaction temperatures compared to routes involving malononitrile, preserving sensitive functional groups and improving the safety profile of the process. Procuring a high-purity grade ensures reproducibility, a key requirement for scalable manufacturing.

Core Building Block for Functional Dyes and Materials

The synthesis of functional materials often relies on core heterocyclic structures like 2-aminothiophenes (via the Gewald reaction) or complex pyridines. 3-Oxopropanenitrile is a foundational precursor for these scaffolds, providing a reliable starting point for building molecules with specific electronic or optical properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Radical cyclization to dihydrofurans
Methylene C–H acidity, Mn(III) compatibility
Reaction yield and regioselectivity
Gewald thiophene synthesis
β-Aryl/heteroaryl substitution pattern
Electronic property tuning of conjugated system
DSSC organic sensitizer design
Planar π-spacer with anchoring group
Photoconversion efficiency benchmark
Tandem insertion to cyano-chromones
C–C σ-bond insertion reactivity
Product isolation and structural confirmation

XLogP3

-0.4

Other CAS

6162-76-1

Wikipedia

Cyanoacetaldehyde

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